Guttiferone F

Antileishmanial Neglected Tropical Disease Drug Discovery

Guttiferone F is a polycyclic polyprenylated acylphloroglucinol (PPAP) first isolated from the stem bark of Allanblackia stuhlmannii via HIV-inhibitory bioassay-guided fractionation. Structurally, it belongs to the camboginol/guttiferone class of prenylated benzophenones and has been shown to exhibit antileishmanial, anticholinesterase, and anticancer activities.

Molecular Formula C38H50O6
Molecular Weight 602.8 g/mol
Cat. No. B1231482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuttiferone F
Synonymsguttiferone F
guttiferone-F
Molecular FormulaC38H50O6
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C
InChIInChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28-,37-,38+/m1/s1
InChIKeyDTTONLKLWRTCAB-NQTMAFGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guttiferone F Procurement Guide: Chemical Class, Natural Origin, and Core Bioactivity Profile


Guttiferone F is a polycyclic polyprenylated acylphloroglucinol (PPAP) first isolated from the stem bark of Allanblackia stuhlmannii via HIV-inhibitory bioassay-guided fractionation [1]. Structurally, it belongs to the camboginol/guttiferone class of prenylated benzophenones and has been shown to exhibit antileishmanial, anticholinesterase, and anticancer activities [2]. A 2021 structural revision demonstrated that Guttiferone F is in fact the 30-epimer of garcinol, and that its absolute configuration had been originally misassigned [3]. Consequently, procurement specifications must distinguish Guttiferone F from garcinol based on authenticated stereochemical identity rather than nominal compound name alone.

Why Guttiferone F Cannot Be Interchanged with Other Guttiferones or Garcinol Without Loss of Activity


Despite belonging to the same prenylated benzophenone class, guttiferones A through T display substantial divergence in target potency, selectivity index, and stereochemical configuration. Guttiferone F (IC50 0.20 µM against L. donovani) is 4.1-fold more potent than garcinol (IC50 0.82 µM) and 1.7-fold more potent than cambogin (IC50 0.33 µM) in leishmanicidal assays, yet it exhibits a lower selectivity index (SI 27) than guttiferone A (SI 46) [1]. Against butyrylcholinesterase (BChE), Guttiferone F (IC50 3.50 µM) is 2.1-fold less active than guttiferone A (IC50 2.77 µM) but 2.4-fold more active than the clinical reference galanthamine (IC50 8.5 µM) [1]. The 2021 structural revision establishing that Guttiferone F is the 30-epimer of garcinol further underscores that nominal identity alone is insufficient—only batch-specific stereochemical verification guarantees procurement of the intended bioactive species [2].

Quantitative Differentiation Data for Guttiferone F vs. In-Class Analogs and Reference Standards


Leishmanicidal Potency: Guttiferone F vs. Guttiferone A, Garcinol, Cambogin, and Miltefosine

Guttiferone F exhibits an IC50 of 0.20 µM against Leishmania donovani axenic amastigotes, demonstrating 4.1-fold greater potency than garcinol (IC50 0.82 µM) and 1.65-fold greater potency than cambogin (IC50 0.33 µM) [1]. It is equipotent to guttiferone A (IC50 0.16 µM) and 2.35-fold more potent than the clinical reference miltefosine (IC50 0.47 µM) [1]. However, the selectivity index (cytotoxicity IC50 against L6 rat myoblasts / leishmanicidal IC50) of Guttiferone F is 27, which is lower than that of guttiferone A (SI 46), indicating reduced differential toxicity toward mammalian cells [1].

Antileishmanial Neglected Tropical Disease Drug Discovery

Butyrylcholinesterase (BChE) Inhibition: Guttiferone F vs. Guttiferone A, Garcinol, and Galanthamine

Guttiferone F inhibits BChE with an IC50 of 3.50 ± 0.15 µM, which is 2.43-fold more potent than the clinical reference galanthamine (IC50 8.5 ± 0.01 µM) [1]. It is 1.26-fold less active than guttiferone A (IC50 2.77 ± 0.02 µM) and 2.11-fold more active than garcinol (IC50 7.39 ± 0.23 µM) [1]. For acetylcholinesterase (AChE), Guttiferone F demonstrates an IC50 of 0.95 ± 0.01 µM, which is 1.44-fold less potent than garcinol (IC50 0.66 ± 0.02 µM) but comparable to guttiferone A (IC50 0.88 ± 0.04 µM) [1].

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Anti-Hepatocellular Carcinoma Activity: Guttiferone F vs. Sorafenib in Vitro and in Vivo

Guttiferone F demonstrates cytotoxicity against hepatocellular carcinoma (HCC) cell lines with IC50 values of 14.15 ± 2.36 µM (PLC/PRF/5), 10.17 ± 0.51 µM (HepG2), and 9.71 ± 1.28 µM (Hep3B) [1]. The authors explicitly state that the antitumor potency is similar to sorafenib, the first-line therapeutic for advanced HCC [1]. In a subcutaneous xenograft model using human liver cancer cells in female SCID mice, Guttiferone F (i.p., 25 mg/kg × 5 days) inhibited tumor growth, and the dose was proven safe to the animals, although the antitumor efficiency was not superior to sorafenib [1]. Mechanism studies revealed apoptosis induction via upregulation of cleaved pro-caspase-3 and PARP [1].

Hepatocellular Carcinoma Liver Cancer Apoptosis

Starvation-Induced Apoptosis Sensitization in Prostate Cancer: A Context-Selective Mechanism Not Reported for Other Guttiferones

Under serum-free (starvation) conditions, Guttiferone F exerted a strong growth inhibitory effect against prostate cancer cell lines LNCaP and PC3, with an IC50 of 5.17 µM against LNCaP in serum-free medium [1]. The compound induced a significant increase in sub-G1 fraction, DNA fragmentation, and mitochondria-dependent apoptosis characterized by Bcl-2 family protein regulation, androgen receptor downregulation, ERK1/2 dephosphorylation, and JNK/Ca2+ activation [1]. In vivo, the combination of caloric restriction with Guttiferone F exerted significant growth inhibition of PC3 xenografts without overt toxicity [1]. This nutrient-deprivation-dependent cytotoxicity represents a context-selective mechanism not yet reported for guttiferone A, garcinol, or cambogin in the peer-reviewed literature.

Prostate Cancer Caloric Restriction Mimetic Apoptosis

Structural Identity Clarification: Guttiferone F Is the 30-Epimer of Garcinol – Implications for Batch Authentication

A 2021 X-ray crystallography and NMR reinvestigation established that Guttiferone F is indeed the 30-epimer of garcinol, and that the originally assigned C-30 absolute configuration must be inverted [1]. The study further demonstrated that acid-catalyzed cyclization of Guttiferone F yields cambogin (not 30-epi-cambogin as previously reported), confirming the revised stereochemical assignment [1]. This finding means that any procurement of 'Guttiferone F' that has not been validated by X-ray or comparative NMR versus an authentic garcinol standard risks delivering the wrong epimer with potentially different biological activity profiles.

Stereochemistry Structural Revision Quality Control

Verified Application Scenarios for Guttiferone F Procurement Based on Quantitative Differentiation Evidence


Antileishmanial Lead Optimization: Leveraging Superior Potency with Defined Selectivity Trade-Offs

Procure Guttiferone F as a leishmanicidal lead scaffold when sub-micromolar potency (IC50 0.20 µM) is required but a moderate selectivity index (SI 27) is acceptable. This scenario applies to early-stage hit-to-lead programs where the 4.1× potency advantage over garcinol (IC50 0.82 µM) outweighs the lower SI relative to guttiferone A (SI 46) [1]. MedChem teams can use the established SAR from the Lenta et al. (2007) dataset to design focused libraries around the Guttiferone F core while monitoring L6 cytotoxicity counter-screens [1].

BChE-Selective Inhibitor Development for Neurodegenerative Disease

Procure Guttiferone F for BChE-targeted Alzheimer's disease programs, exploiting its 2.43× potency advantage over galanthamine (IC50 3.50 vs. 8.5 µM) and its differentiated BChE/AChE selectivity ratio relative to both guttiferone A and garcinol [1]. The compound's balanced dual cholinesterase inhibition profile (AChE IC50 0.95 µM) makes it suitable for polypharmacology approaches where simultaneous modulation of both enzymes is desired, as demonstrated in the Lenta et al. (2007) head-to-head panel [1].

Hepatocellular Carcinoma Drug Discovery: Sorafenib-Comparable Backup Chemotype

Procure Guttiferone F as a structurally distinct backup chemotype for anti-HCC programs, given its sorafenib-similar potency across three HCC cell lines (IC50 9.71-14.15 µM) and confirmed in vivo tumor growth inhibition at a safe dose (25 mg/kg i.p. × 5 days) in SCID mouse xenografts [2]. The apoptosis mechanism (caspase-3/PARP upregulation) provides a complementary mode of action to kinase inhibition, supporting combination or sequential therapy strategies [2].

Prostate Cancer Caloric-Restriction-Mimetic Research

Procure Guttiferone F for pre-clinical programs investigating nutrient-deprivation sensitization in prostate cancer, based on its unique serum-free IC50 (5.17 µM in LNCaP) and the demonstrated in vivo synergy with caloric restriction in PC3 xenograft models [3]. This context-selective cytotoxicity profile, mediated via JNK/Ca2+ signaling and androgen receptor downregulation, has not been reported for other guttiferones, positioning Guttiferone F as the compound of choice for caloric-restriction-mimetic drug discovery [3].

Quote Request

Request a Quote for Guttiferone F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.